(2-Bromo-6-(trifluoromethyl)pyridin-4-yl)boronic acid
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Overview
Description
(2-Bromo-6-(trifluoromethyl)pyridin-4-yl)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-(trifluoromethyl)pyridin-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method includes the reaction of 2-bromo-6-(trifluoromethyl)pyridine with a boron reagent under specific conditions to introduce the boronic acid group .
Industrial Production Methods: Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-6-(trifluoromethyl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to its use in coupling reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the coupling reactions.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-Bromo-6-(trifluoromethyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for (2-Bromo-6-(trifluoromethyl)pyridin-4-yl)boronic acid involves its role as a boron reagent in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic structures with high precision .
Comparison with Similar Compounds
(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)boronic acid: Similar in structure but with the boronic acid group at a different position.
2-(Trifluoromethyl)pyridine-4-boronic acid: Lacks the bromine substituent but shares the trifluoromethyl and boronic acid groups.
Uniqueness: (2-Bromo-6-(trifluoromethyl)pyridin-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules where precise control over the reaction outcome is required .
Properties
Molecular Formula |
C6H4BBrF3NO2 |
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Molecular Weight |
269.81 g/mol |
IUPAC Name |
[2-bromo-6-(trifluoromethyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C6H4BBrF3NO2/c8-5-2-3(7(13)14)1-4(12-5)6(9,10)11/h1-2,13-14H |
InChI Key |
MFJXNNZIXUYZKM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)Br)C(F)(F)F)(O)O |
Origin of Product |
United States |
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